1-(4-Isopropoxyphenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Isopropoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The compound features a pyrrolidinone ring substituted with a 4-isopropoxyphenyl group, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
Similar compounds, such as 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, have been identified as inhibitors ofPlasmodium Cytoplasmic Prolyl-tRNA Synthetase (PRS) . PRS is a clinically validated antimalarial target .
Mode of Action
Related compounds, like 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, have been shown to bind to the atp-site of prs . This interaction likely inhibits the function of PRS, leading to antimalarial effects .
Biochemical Pathways
The inhibition of prs by related compounds could disrupt protein synthesis in plasmodium, affecting its survival and replication .
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.
Result of Action
Related compounds have demonstrated attractive potency and acceptable selectivity index against hek293 cells , suggesting potential cytotoxic effects.
Biochemical Analysis
Biochemical Properties
1-(4-Isopropoxyphenyl)pyrrolidin-2-one, like other pyrrolidin-2-ones, is known to interact with various biomolecules. For instance, it has been validated to bind to Toxoplasma gondii PRS, a prolyl-tRNA synthetase, and kill toxoplasma parasites . The nature of these interactions and the specific enzymes or proteins it interacts with may vary depending on the specific biochemical context .
Cellular Effects
It has been shown to have potent antiarrhythmic properties in animal models, suggesting it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It has been shown to have potent antiarrhythmic properties in animal models .
Preparation Methods
The synthesis of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Isopropoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Isopropoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(4-Isopropoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound without the 4-isopropoxyphenyl substitution.
4-Phenylpyrrolidin-2-one: A similar compound with a phenyl group instead of the isopropoxyphenyl group.
N-Substituted pyrrolidinones: Compounds with various substituents on the nitrogen atom of the pyrrolidinone ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(2)16-12-7-5-11(6-8-12)14-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWOHTRRZLRVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.